N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine

Kinase selectivity EGFR mutant selectivity Hinge-binding motif

N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine (CAS 625080-59-3) is a synthetic small molecule built on a 4-aminoquinazoline core, a privileged scaffold extensively validated for ATP-competitive kinase inhibition. Its molecular architecture integrates three critical pharmacophoric elements: a 6-fluoro substituent that modulates electronic properties and metabolic stability, a 7-piperazinyl group that provides a vector for solubility and target engagement, and an N-benzyl moiety at the 4-position that directs hydrophobic interactions within the kinase hinge region.

Molecular Formula C19H20FN5
Molecular Weight 337.4 g/mol
CAS No. 625080-59-3
Cat. No. B15213691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
CAS625080-59-3
Molecular FormulaC19H20FN5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F
InChIInChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24)
InChIKeySXMMFWRLUQDBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine (CAS 625080-59-3): A Differentiated Quinazoline Scaffold for Kinase-Focused Discovery


N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine (CAS 625080-59-3) is a synthetic small molecule built on a 4-aminoquinazoline core, a privileged scaffold extensively validated for ATP-competitive kinase inhibition [1]. Its molecular architecture integrates three critical pharmacophoric elements: a 6-fluoro substituent that modulates electronic properties and metabolic stability, a 7-piperazinyl group that provides a vector for solubility and target engagement, and an N-benzyl moiety at the 4-position that directs hydrophobic interactions within the kinase hinge region. Unlike earlier-generation 4-anilinoquinazolines (e.g., gefitinib, erlotinib), this compound replaces the aniline with a benzylamine linkage, a modification known in the patent literature to alter kinase selectivity profiles and potentially evade common resistance mutations [2]. The compound is commercially available with a standard purity of 97%, supported by batch-specific QC documentation (NMR, HPLC, GC) .

Procurement Risk Alert: Why N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine Cannot Be Assumed Interchangeable with Broader Quinazoline Analogs


Selecting a generic 4-aminoquinazoline without precise substituent matching carries substantial risk of project failure, because the kinase inhibition profile of this chemotype is exquisitely sensitive to the identity and position of peripheral substituents [1]. For instance, replacing the N-benzyl group with an N-phenyl (aniline) moiety, as in gefitinib, fundamentally alters the hinge-binding geometry and typically shifts selectivity toward wild-type EGFR, whereas the benzylamine linkage in the target compound may confer preferential binding to specific mutant kinase conformations [2]. Similarly, the 6-fluoro substituent is not a passive spectator; SAR studies on fluorinated quinazolines demonstrate that its absence or relocation can reduce antibacterial MIC values by 4- to 16-fold against multidrug-resistant Staphylococcus aureus, while simultaneously increasing cytotoxicity to human HeLa cells [3]. Even keeping the core scaffold constant, minor variations in the 7-position substituent (e.g., piperazine vs. N-methylpiperazine) have been shown to invert selectivity between PDGFR and Flt-3 kinases in cellular phosphorylation assays [1]. Therefore, streamlined procurement of superficially similar in-class compounds without verifying the exact substitution pattern introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) hypotheses and waste screening resources.

Quantitative Differentiation Evidence for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine Against Structural Analogs


N-Benzyl vs. N-Anilino Hinge Binder: Impact on Kinase Selectivity Paradigm

The target compound differentiates itself from the clinically dominant 4-anilinoquinazoline class (e.g., gefitinib, erlotinib) through its N-benzyl substituent at the 4-position. Patent SAR data indicate that aminobenzyl-quinazolines, as a subclass, are explicitly designed as dual EGFR/PI3K inhibitors, whereas 4-anilinoquinazolines are predominantly EGFR-selective [1]. In a related study, compound 40a—a close analog bearing a meta-fluoro benzyl group—exhibited an IC50 of 505 nM against the H1975 NSCLC cell line (EGFR L858R/T790M), and demonstrated 3.5-fold superior inhibitory activity against EGFR L858R/T790M compared to afatinib, a standard-of-care anilinoquinazoline [2]. This provides a quantitative cross-study benchmark: the benzylamine hinge-binding motif can confer a measurable selectivity advantage over aniline-based inhibitors for clinically relevant mutant kinases. The target compound's unsubstituted benzyl group offers a distinct hydrophobic interaction profile relative to the meta-fluoro analog, potentially further shifting the selectivity window.

Kinase selectivity EGFR mutant selectivity Hinge-binding motif

6-Fluoro Substitution: Quantified Contribution to Antibacterial Potency and Therapeutic Window

The 6-fluoro substituent on the quinazoline core is a critical determinant of biological activity and selectivity. In a systematic SAR study of fluorinated piperazinyl quinazolines, analogues lacking the fluorine atom suffered a 4- to 16-fold reduction in antibacterial potency against multidrug-resistant (MDR) clinical isolates, including methicillin-resistant and quinolone-resistant Staphylococcus aureus [1]. Conversely, the presence of fluorine was associated with maintained or enhanced selectivity: the same study demonstrated that fluorinated analogues were non-toxic to human cervical HeLa cells at their MIC concentrations, establishing a favorable therapeutic index that was absent in non-fluorinated comparators [1]. The target compound's 6-fluoro group, combined with its 7-piperazinyl moiety, structurally mirrors the pharmacophore present in fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin), suggesting a conserved mechanism of enhanced target binding and membrane penetration [1].

Antibacterial SAR Fluorine effect Multidrug resistance

7-Piperazinyl vs. 7-Substituted Piperazine: Critical Role in Kinase Selectivity and Oral Bioavailability

The 7-piperazinyl group is not merely a solubility handle; its substitution state directly governs kinase selectivity and in vivo pharmacokinetics. Matsuno et al. demonstrated that among 4-piperazinylquinazolines, the free piperazine NH is essential for potent PDGFR inhibition: converting the piperazine to an N-methylpiperazine reduced PDGFR IC50 by over 10-fold while paradoxically increasing Flt-3 activity, thereby inverting the kinase selectivity profile [1]. Furthermore, an optimized analog retaining the free piperazine (CT53518) achieved 50% oral bioavailability (F = 50%) and a plasma half-life of 8 hours across multiple preclinical species, whereas N-substituted piperazine analogs showed significantly reduced exposure [1]. The target compound's unsubstituted 7-piperazinyl group preserves this critical NH functionality, positioning it as a direct descendant of the pharmacophore that delivered both target selectivity and favorable oral PK in lead optimization studies.

Kinase selectivity profile Oral pharmacokinetics Piperazine SAR

N-Benzyl vs. N-Naphthylmethyl Substitution: Rationale for Aniline Replacement in Mutant Kinase Targeting

The choice between N-benzyl and bulkier N-arylmethyl substituents (e.g., naphthalen-1-ylmethyl) represents a critical SAR decision point. A commercially cataloged analog, 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine (MW 387.5 g/mol), introduces a significantly larger hydrophobic substituent that increases molecular weight by 50 Da and adds a fused aromatic ring . In the broader quinazoline kinase inhibitor literature, such steric expansion at the 4-position is typically associated with enhanced binding to the hydrophobic back pocket of mutant kinases (e.g., EGFR T790M), but comes at the cost of reduced ligand efficiency (LE) and potential passive permeability penalties [1]. The target compound's unsubstituted benzyl group offers a balanced steric profile: sufficient hydrophobic contact to engage the kinase hinge while maintaining a lower molecular weight (337.4 g/mol) and higher predicted permeability relative to the naphthylmethyl analog. This intermediate steric bulk positions the compound as an attractive starting point for fragment-to-lead or scaffold-hopping campaigns where both potency and drug-like properties must be simultaneously optimized.

Mutant kinase targeting Hinge-binding optimization Steric bulk effect

Batch-to-Batch Reproducibility: Vendor-Validated Purity Standards as a Procurement Differentiator

For compounds without extensive published biological data, procurement-grade differentiation becomes a critical selection criterion. The target compound is supplied at a documented standard purity of 97%, with vendor-provided batch-specific analytical certificates including NMR, HPLC, and GC data . This contrasts with many catalog analogs that are listed without disclosed purity levels or batch verification . In high-throughput screening campaigns, a 3% impurity difference between batches can introduce false positive rates exceeding 5% when screening at 10 μM compound concentration, particularly if impurities are biologically active [1]. The availability of batch-level QC documentation enables researchers to control for lot-to-lot variability, a factor that is systematically underappreciated in academic procurement but heavily weighted in industrial lead discovery.

Quality control Purity specification Reproducibility

Limitation Statement: Absence of Direct Head-to-Head Comparative Biological Data

It must be explicitly acknowledged that the current public literature contains no direct head-to-head biological comparison in which N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine (CAS 625080-59-3) was assayed alongside a defined comparator compound under identical experimental conditions. The quantitative evidence presented above is derived from cross-study comparisons of structurally proximal analogs tested in independent laboratories, and from class-level SAR trends established across the 4-aminoquinazoline scaffold. The EGFR mutant selectivity data cited for compound 40a [1] were generated with a meta-fluoro benzyl analog, not the unsubstituted benzyl target compound. Similarly, the antibacterial SAR and oral PK benchmarks originate from related but non-identical chemotypes. Consequently, all differentiation claims should be interpreted as mechanistically grounded inferences that require experimental verification in the user's specific assay context. For procurement decisions where direct comparator data are essential, it is recommended to commission a custom head-to-head profiling study prior to large-scale acquisition.

Data availability Evidence gaps Procurement caveats

Optimal Research and Industrial Application Scenarios for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine


Mutant EGFR Kinase Inhibitor Discovery: T790M/L858R Resistance-Mutation Targeting

Based on the 3.5-fold mutant EGFR selectivity advantage demonstrated by the structurally analogous meta-fluoro benzyl compound 40a over afatinib [1], this compound is ideally positioned for initial screening in EGFR-mutant NSCLC cell line panels (e.g., H1975, PC-9). Its N-benzyl-4-aminoquinazoline scaffold is patent-protected for dual EGFR/PI3K inhibition [2], providing intellectual property freedom-to-operate incentives for organizations developing next-generation agents against T790M-positive, osimertinib-resistant tumors. Recommended initial assay: EGFR L858R/T790M biochemical IC50 determination with afatinib and osimertinib as reference standards, followed by counter-screening against wild-type EGFR to establish a therapeutic selectivity ratio.

Multidrug-Resistant Antibacterial Lead Generation: MRSA and Quinolone-Resistant S. aureus Programs

The 6-fluoro-7-piperazinyl pharmacophore is directly validated in the fluoroquinolone antibiotic class and has demonstrated 4–16-fold potency enhancement in related fluorinated quinazoline series against MDR clinical isolates [1]. This compound serves as a strategic starting point for medicinal chemistry efforts targeting novel bacterial topoisomerase inhibitors that evade existing fluoroquinolone resistance mechanisms. It is suitable for MIC determination against MRSA, VRE, and quinolone-resistant clinical strains, with matched non-fluorinated analogs serving as internal SAR controls to quantify the fluorine contribution in the specific quinazoline scaffold context.

Kinase Selectivity Panel Screening: PDGFR/Flt-3/c-Kit Axis Profiling

The unsubstituted 7-piperazinyl group is the pharmacophoric feature that confers PDGFR selectivity (>10-fold over Flt-3) in optimized 4-piperazinylquinazolines such as CT53518 [1]. For groups investigating PDGFR-driven fibrotic diseases or Flt-3-mutant acute myeloid leukemia, this compound is a valuable tool for establishing the selectivity baseline of the benzylamine-containing chemotype. A recommended selectivity panel includes PDGFRα, PDGFRβ, Flt-3 (WT and ITD mutant), c-Kit, and CSF-1R, with cellular autophosphorylation readouts to validate the selectivity predictions derived from the Matsuno et al. SAR [1].

Fragment-Based and Scaffold-Hopping Design: Balanced Ligand Efficiency Optimization

With a molecular weight of 337.4 g/mol—50 Da lower than the naphthylmethyl analog [1]—this compound resides in a favorable region of chemical space for fragment-to-lead and scaffold-hopping programs. Its three distinct substitution vectors (N-benzyl, 6-fluoro, 7-piperazinyl) provide independent handles for parallel SAR exploration. The compound is recommended for structure-based design campaigns utilizing EGFR or PDGFR co-crystal structures (e.g., PDB entries for related 4-aminoquinazolines) to guide systematic substitution while monitoring ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics [2].

Quote Request

Request a Quote for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.